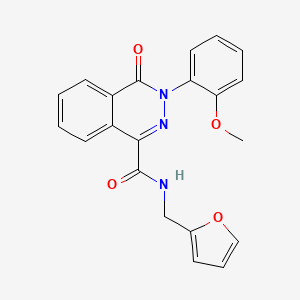
T-2 Triol 50 microg/mL in Acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-2 Triol: is a trichothecene mycotoxin, a type of secondary metabolite produced by certain species of fungi. It is a degradation product of T-2 toxin, which is known for its toxic effects on humans and animals. T-2 Triol is often used as an analytical standard in various scientific studies due to its well-defined chemical properties. The compound is typically available in a solution of 50 micrograms per milliliter in acetonitrile, a solvent that ensures its stability and ease of use in laboratory settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of T-2 Triol involves multiple steps, starting from simpler organic compounds. The process generally includes:
Epoxidation: Introduction of an epoxide group to a precursor molecule.
Hydroxylation: Addition of hydroxyl groups to specific positions on the molecule.
Esterification: Formation of ester bonds to complete the structure.
These reactions are typically carried out under controlled conditions, using catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of T-2 Triol is less common due to its toxic nature and the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, often in specialized facilities equipped to handle hazardous materials. The process is closely monitored to ensure safety and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
T-2 Triol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of epoxide rings to diols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of T-2 Triol, such as T-2 tetraol and other hydroxylated compounds. These derivatives are often studied for their biological activity and toxicity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, T-2 Triol is used as a reference standard for the development and validation of analytical methods, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC). It helps in the accurate quantification of trichothecenes in various samples .
Biology
In biological research, T-2 Triol is studied for its effects on cellular processes. It is known to inhibit protein synthesis and induce apoptosis in certain cell lines, making it a valuable tool for studying cellular mechanisms and toxicology.
Medicine
Although T-2 Triol itself is not used therapeutically, its study helps in understanding the toxic effects of trichothecenes, which can lead to the development of antidotes and treatments for mycotoxin poisoning.
Industry
In the food and beverage industry, T-2 Triol is used to monitor and control the levels of mycotoxins in products, ensuring food safety and compliance with regulatory standards.
Wirkmechanismus
T-2 Triol exerts its effects primarily by inhibiting protein synthesis. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition leads to cellular stress and can trigger apoptosis through various signaling pathways. The compound also affects membrane integrity and mitochondrial function, contributing to its overall toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
T-2 Toxin: The parent compound of T-2 Triol, known for its high toxicity.
HT-2 Toxin: Another trichothecene mycotoxin with similar biological effects.
Deoxynivalenol: A less toxic trichothecene, commonly found in contaminated grains.
Uniqueness
T-2 Triol is unique due to its specific hydroxylation pattern and epoxide ring, which contribute to its distinct biological activity. Compared to its parent compound, T-2 Toxin, T-2 Triol is less toxic but still retains significant biological effects, making it a valuable compound for research.
Eigenschaften
Molekularformel |
C20H30O7 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
[(1S,2R,4S,7R,9R,10R,11S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20?/m0/s1 |
InChI-Schlüssel |
DDAUKBBLCGQHIP-VFVREVADSA-N |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Isomerische SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)CO |
Kanonische SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene scirpentriol T-2 triol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-2H-quinolin-1-yl-[4-(phenylmethyl)-5-thieno[3,2-b]pyrrolyl]methanone](/img/structure/B1230654.png)

![2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1230658.png)

![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![10-[2-(morpholin-4-yl)ethyl]-12-phenyl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine](/img/structure/B1230663.png)
![Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1230665.png)



![6-[2-(1-azepanyl)-2-oxoethoxy]-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1230669.png)
![6,9-Dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B1230671.png)
![5-[(Carbamimidoylthio)methyl]-2-(3-methylbutoxy)benzoic acid methyl ester](/img/structure/B1230673.png)
![[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)
